Trisodium naphthalenetrisulphonate
Description
Background and Significance in Contemporary Chemical Sciences
Trisodium (B8492382) naphthalenetrisulphonate, also known as naphthalene-1,3,6-trisulfonic acid trisodium salt, is an aromatic organic compound. scbt.com Its molecular formula is C₁₀H₅Na₃O₉S₃, and it has a molecular weight of approximately 434.31 g/mol . chemicalbook.com The presence of the three sulfonate groups renders the molecule highly soluble in water, a key characteristic that underpins many of its applications. solubilityofthings.comsolubilityofthings.com This high water solubility, coupled with its thermal stability and resistance to acids and alkalis, makes it a versatile component in various chemical processes. atamanchemicals.com
In contemporary chemical sciences, the significance of trisodium naphthalenetrisulphonate lies in its utility as a building block and intermediate in organic synthesis. It serves as a precursor in the production of a variety of other chemical substances, including dyes and pigments. solubilityofthings.com The specific arrangement of the sulfonate groups on the naphthalene (B1677914) ring influences the electronic properties and reactivity of the molecule, allowing for its participation in specific chemical transformations. Researchers leverage these properties to design and synthesize novel compounds with desired functionalities.
Naphthalenesulphonate Isomers and Derivatives in Research Context
The study of this compound is part of the broader research area of naphthalenesulphonates, which are derivatives of sulfonic acid containing a naphthalene functional unit. wikipedia.org The position of the sulfonate groups on the naphthalene ring gives rise to various isomers, each with distinct properties and applications. For instance, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature, with the alpha-isomer being kinetically favored at lower temperatures and the beta-isomer being thermodynamically favored at higher temperatures. quora.com
Naphthalenesulphonate derivatives are a diverse class of compounds with a wide range of applications. marketsandmarkets.com Some key research areas and applications include:
Aminonaphthalenesulfonic acids: These are important precursors in the synthesis of azo dyes. wikipedia.org An example is 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium (B8443419) salt, a fluorescent label used for saccharides and in studying membrane permeability. sigmaaldrich.com
Alkylnaphthalene sulfonates (ANS): These compounds are widely used as wetting agents and dispersants in industries such as textiles and agrochemicals. marketsandmarkets.com They are also employed as superplasticizers in concrete formulations to improve flowability. wikipedia.org
Naphthalenesulfonate-formaldehyde condensates: These are produced on a large scale for use as superplasticizers in high-strength concrete. wikipedia.orgatamanchemicals.com
The ability to introduce various functional groups onto the naphthalene core allows for the fine-tuning of the properties of these derivatives, making them suitable for specific research and industrial purposes. biosynth.com The analysis of naphthalenesulfonic acid isomers in environmental samples is also an area of active research, with methods being developed for their detection and quantification. nih.gov
Emerging Research Directions and Interdisciplinary Relevance
The unique properties of this compound and its derivatives continue to open up new avenues of research with interdisciplinary significance. The inherent fluorescence of some naphthalenesulphonate derivatives, for instance, makes them valuable tools in biological and biomedical research. sigmaaldrich.com
Emerging research directions include:
Advanced Materials: The use of naphthalenesulphonates in the synthesis of novel polymers and materials with specific electronic or optical properties is an area of growing interest. Their thermal stability and dispersing capabilities are advantageous in these applications.
Environmental Chemistry: The study of the fate and transport of naphthalenesulphonates in the environment is crucial for assessing their potential impact. nih.gov Research in this area focuses on developing analytical techniques for their detection and understanding their degradation pathways.
Catalysis: The potential for sulfonated naphthalene derivatives to act as catalysts or catalyst supports in various chemical reactions is being explored. The sulfonate groups can provide active sites or influence the catalytic activity of metal nanoparticles.
The interdisciplinary relevance of this compound is evident in its application across chemistry, materials science, environmental science, and biology. As research continues to advance, it is likely that new and innovative applications for this versatile compound and its derivatives will be discovered.
Properties
CAS No. |
26856-59-7 |
|---|---|
Molecular Formula |
C10H5Na3O9S3 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
trisodium;naphthalene-1,2,3-trisulfonate |
InChI |
InChI=1S/C10H8O9S3.3Na/c11-20(12,13)8-5-6-3-1-2-4-7(6)9(21(14,15)16)10(8)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3 |
InChI Key |
RHZZVWTVJHZKAH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Trisodium Naphthalenetrisulphonate
Precursor Chemistry and Starting Materials for Naphthalene (B1677914) Trisulfonation
The foundation of trisodium (B8492382) naphthalenetrisulphonate synthesis lies in the selection of an appropriate aromatic core and a potent sulfonating agent. The inherent reactivity of the naphthalene ring and the nature of the sulfonating species are critical factors governing the reaction pathway.
Naphthalene (C₁₀H₈) serves as the fundamental building block, or synthon, for the production of naphthalenetrisulfonic acids. Its bicyclic aromatic structure, consisting of two fused benzene rings, provides multiple sites for electrophilic substitution. The α-positions (1, 4, 5, 8) and β-positions (2, 3, 6, 7) of the naphthalene ring exhibit different reactivities, which can be exploited to direct the sulfonation to the desired locations. Aromatic sulfonation is a crucial chemical transformation for producing intermediates used in a wide range of applications, including dyes, detergents, and pharmaceuticals. shokubai.org The choice of naphthalene as the core synthon is due to its availability and the specific properties that its sulfonated derivatives possess.
Commonly employed sulfonating agents include:
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a fundamental reagent in this process. shokubai.org
Oleum (Fuming Sulfuric Acid): This is a solution of sulfur trioxide (SO₃) in sulfuric acid. Oleum, particularly at high concentrations (e.g., 65%), provides a high concentration of the active electrophile, SO₃, necessary for multiple sulfonations. smolecule.comgoogle.com
Sulfur Trioxide (SO₃): Used either directly or in an inert solvent, SO₃ is a very potent sulfonating agent. smolecule.comgoogle.com Its use can sometimes offer higher regioselectivity and reduce the amount of sulfuric acid waste compared to oleum-based methods. smolecule.com
Chlorosulfuric Acid (ClSO₃H): While effective, its use can lead to the formation of corrosive hydrogen chloride gas as a byproduct. google.com
The reaction between naphthalene and these sulfonating agents is an electrophilic aromatic substitution, where the electrophile (primarily SO₃ or its protonated form) attacks the electron-rich naphthalene ring. To achieve trisulfonation, forcing conditions, including high temperatures and a significant excess of the sulfonating agent, are typically required. google.comgoogle.com
Advanced Synthesis Techniques for Trisodium Naphthalenetrisulphonate
The industrial and laboratory synthesis of this compound has evolved to include sophisticated protocols that maximize yield and purity while controlling the isomeric composition of the final product.
The production of specific isomers, such as naphthalene-1,3,6-trisulfonic acid, is not achievable in a single step but requires a carefully controlled sequence of reactions. These multi-step protocols often involve incremental increases in temperature and sequential addition of the sulfonating agent to guide the substitution pattern. google.comvapourtec.com
A representative multi-step synthesis for naphthalene-1,3,6-trisulfonic acid involves:
Initial Monosulfonation: Naphthalene is first reacted with concentrated sulfuric acid at a controlled temperature. google.comgoogle.com
Disulfonation: The temperature is increased, and more sulfonating agent (sulfuric acid or oleum) is added to introduce a second sulfonic acid group. google.com
Trisulfonation: Finally, the reaction is driven to completion by adding a stronger sulfonating agent like high-concentration oleum and heating at elevated temperatures (e.g., 145-170°C) for several hours. google.comgoogle.com
This sequential approach is necessary because the sulfonic acid groups already present on the ring deactivate it towards further electrophilic attack, thus requiring harsher conditions for each subsequent sulfonation step. The final acidic product is then neutralized with a base, such as sodium hydroxide or sodium carbonate, to yield the trisodium salt. smolecule.com
The process typically involves heating the naphthalenesulfonate product with molten sodium hydroxide (NaOH) at high temperatures (e.g., >210°C). google.com The sulfonate group (-SO₃Na) is replaced by a hydroxyl group (-OH), yielding a naphthol. This method is a cornerstone of industrial chemistry for producing compounds like 1-naphthol and 2-naphthol from their corresponding sulfonic acid precursors. google.com The development of methods that allow for the direct alkali fusion of liquid sulfonated products without intermediate isolation steps represents a significant process intensification, saving energy and reducing waste. google.com
Optimizing reaction conditions is paramount to achieving high yield and selectivity in naphthalene trisulfonation. Key parameters that are manipulated include temperature, the molar ratio of reactants, and the use of solvents.
Temperature: Temperature has a profound effect on both the rate of reaction and the isomeric distribution of the products. For instance, the sulfonation of naphthalene is kinetically controlled at lower temperatures and thermodynamically controlled at higher temperatures. For trisulfonation, a staged increase in temperature is often employed, with final temperatures reaching 150-170°C to overcome the deactivating effect of the existing sulfonate groups. shokubai.orggoogle.com
Pressure: In some protocols, applying a vacuum during the reaction can help remove water formed as a byproduct, which in turn drives the sulfonation reaction forward and maintains the concentration of the sulfuric acid. google.com
Solvent Effects: The use of an inert, high-boiling solvent can be advantageous. For example, using decalin as a solvent has been shown to significantly improve the product yield by suppressing the sublimation of naphthalene at high reaction temperatures. shokubai.org In other advanced methods, inert solvents like dichloroethane or tetrachloroethane are used for sulfonation with sulfur trioxide, which can improve regioselectivity. smolecule.comgoogle.com
Table 1: Comparison of Reaction Conditions for Naphthalene Sulfonation
| Parameter | Method 1: Oleum Sulfonation google.com | Method 2: Solvent-Assisted shokubai.org | Method 3: SO₃ in Microreactor google.com |
|---|---|---|---|
| Sulfonating Agent | 65% Oleum & H₂SO₄ | Concentrated H₂SO₄ (95%) | Sulfur Trioxide (SO₃) |
| Temperature Profile | Staged: 80°C → 145°C → 170°C | 100-200°C (170°C optimal) | -17 to 90°C |
| Solvent | None (neat) | Decalin, Decane, or Tridecane | Haloalkanes (e.g., 1,1,2,2-tetrachloroethane) |
| Key Feature | Sequential addition of oleum | Suppression of naphthalene sublimation | High control and stability |
| Reported Yield | Not specified, process-oriented | Up to 98% (for monosulfonation) | Not specified, process-oriented |
Purification and Isolation Strategies for High-Purity Research Compounds
The synthesis of this compound often results in a mixture of isomers and residual impurities from the sulfonation process. Therefore, robust purification and isolation strategies are essential to obtain high-purity compounds required for research and specialized applications. The primary methods employed for this purpose are ion-exchange chromatography and crystallization, which leverage the ionic nature and solubility characteristics of the compound.
Ion-Exchange Chromatographic Purification Techniques
Ion-exchange chromatography (IEX) is a powerful technique for the separation of ionic compounds like this compound. The separation is based on the reversible interaction between the charged sulfonate groups of the naphthalene derivative and the charged functional groups of the ion-exchange resin.
For the purification of anionic compounds such as naphthalenetrisulphonates, anion-exchange chromatography is the method of choice. In this technique, the stationary phase consists of a solid support, typically a polymer resin, with covalently attached positively charged functional groups. These positively charged sites reversibly bind the negatively charged sulfonate anions.
The selection of the ion-exchange resin is a critical parameter. Strong base anion (SBA) exchangers, which typically feature quaternary ammonium functional groups, and weak base anion (WBA) exchangers, with primary, secondary, or tertiary amine groups, can be utilized. While strong base exchangers maintain their positive charge over a wide pH range, weak base exchangers offer the advantage of easier regeneration.
The purification process involves several key steps:
Equilibration: The ion-exchange column is first equilibrated with a buffer solution at a specific pH to ensure the resin is in the appropriate ionic form.
Sample Loading: The crude this compound solution is loaded onto the column. The naphthalenetrisulphonate anions displace the counter-ions and bind to the positively charged resin.
Washing: The column is washed with the equilibration buffer to remove any unbound impurities.
Elution: The bound naphthalenetrisulphonate is eluted from the column by changing the ionic strength or pH of the mobile phase. A common approach is to use a salt gradient (e.g., sodium chloride) of increasing concentration. The more highly charged sulfonate species will require a higher salt concentration to be displaced from the resin.
The effectiveness of the separation is influenced by several factors, as detailed in the table below.
| Parameter | Influence on Purification | Typical Conditions for Aromatic Sulfonates |
| Resin Type | Determines the binding affinity and capacity. | Strong Base Anion (SBA) or Weak Base Anion (WBA) resins. |
| Mobile Phase pH | Affects the charge of the analyte and the resin. | Near-neutral pH to ensure the sulfonate groups are fully ionized. |
| Eluent Composition | The salt concentration and type determine the elution profile. | Aqueous salt solutions (e.g., NaCl, (NH₄)₂SO₄) with a linear or step gradient. |
| Flow Rate | Influences the resolution and processing time. | Lower flow rates generally provide better resolution. |
| Sample Concentration | High concentrations can lead to column overloading and poor separation. | Dilute solutions are preferred to ensure optimal binding and separation. |
This table presents generalized conditions for the ion-exchange chromatography of aromatic sulfonates. Specific parameters for this compound would require experimental optimization.
Crystallization Approaches for Enhanced Product Purity
Crystallization is a widely used and effective method for the purification of solid compounds. The principle of this technique relies on the differences in solubility between the desired compound and its impurities in a given solvent or solvent mixture. For this compound, a highly water-soluble salt, crystallization from aqueous solutions or mixed aqueous-organic solvent systems is a common approach.
A typical crystallization process involves the following steps:
Dissolution: The impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.
Filtration: If insoluble impurities are present, a hot filtration step is performed to remove them.
Cooling: The hot, saturated solution is slowly cooled. As the temperature decreases, the solubility of the this compound also decreases, leading to the formation of crystals. The impurities, being present in lower concentrations, tend to remain in the solution.
Isolation: The formed crystals are separated from the mother liquor by filtration.
Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing impurities.
Drying: The purified crystals are dried to remove the residual solvent.
The choice of solvent is crucial for a successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For highly polar compounds like this compound, water is a primary solvent. However, to decrease its solubility and induce crystallization, an anti-solvent, which is a solvent in which the compound is insoluble but is miscible with the primary solvent, is often added. Common anti-solvents for this purpose include lower alcohols like methanol, ethanol, or isopropanol.
The table below outlines key parameters and their effects on the crystallization of sodium salts of sulfonated aromatic compounds.
| Parameter | Effect on Crystallization | Common Approaches |
| Solvent System | Determines the solubility curve and the potential for selective crystallization. | Water, or a mixture of water and a miscible organic solvent (e.g., ethanol, isopropanol). |
| Cooling Rate | A slower cooling rate generally leads to the formation of larger, purer crystals. | Gradual cooling from an elevated temperature to room temperature, followed by further cooling in an ice bath. |
| Agitation | Stirring can influence the crystal size distribution and prevent the formation of large agglomerates. | Gentle to moderate stirring during the cooling phase. |
| Seeding | The addition of a small crystal of the pure compound can initiate crystallization and control crystal size. | Introduction of seed crystals once the solution becomes supersaturated. |
| Final Purity | Dependent on the efficiency of impurity rejection during crystal growth. | Can be significantly improved through multiple recrystallization steps. |
This table provides general guidelines for the crystallization of sodium sulfonates. The optimal conditions for this compound would need to be determined empirically.
Supramolecular Chemistry and Molecular Self Assembly Phenomena Involving Trisodium Naphthalenetrisulphonate
Fundamental Principles of Molecular Self-Assembly
Molecular self-assembly is the spontaneous organization of molecules into ordered, stable structures without external guidance. This phenomenon is central to the formation of complex supramolecular architectures. In the context of trisodium (B8492382) naphthalenetrisulphonate, self-assembly is the key mechanism through which it interacts with other molecules to form larger, functional systems.
Supramolecular hydrogels are three-dimensional networks formed by the self-assembly of gelator molecules, which entrap large amounts of solvent. nih.gov These materials are of particular interest for biomedical applications due to their potential biocompatibility and stimuli-responsive nature. nih.gov The formation of these gel networks is typically driven by a combination of noncovalent interactions. nih.gov
In the case of trisodium naphthalenetrisulphonate, it acts as a key component in forming supramolecular hydrogels, particularly when combined with certain types of surfactants. The process involves the spontaneous organization of the individual molecules into a structurally defined arrangement, leading to the formation of a stable hydrogel.
The interaction of this compound with other chemical additives, especially surfactants, is crucial for the formation of supramolecular structures. It has been observed to form supramolecular hydrogels with cationic gemini (B1671429) surfactants. These interactions are driven by a combination of forces that lead to the co-assembly of the naphthalenetrisulphonate and surfactant molecules into an ordered network.
Furthermore, this compound and its derivatives are utilized as anionic chromophores and dopants in various chemical processes. For instance, its hydrate (B1144303) form can be used in capillary electrophoresis and as an anionic dopant for the polymerization of pyrrole. sigmaaldrich.com
Driving Forces in this compound-Mediated Supramolecular Architectures
The stability and structure of supramolecular assemblies involving this compound are governed by a delicate balance of several noncovalent interactions. These forces dictate the spontaneous organization of molecules into well-defined architectures.
Electrostatic interactions are a significant driving force in the formation of supramolecular structures, particularly in systems involving charged molecules. nih.gov As a trisodium salt, this compound carries a significant negative charge from its three sulfonate groups, making electrostatic attraction a key factor in its interactions with positively charged species, such as cationic surfactants. This attraction helps to bring the different components together, facilitating the self-assembly process.
Aromatic π–π stacking is a noncovalent interaction that occurs between aromatic rings. nih.gov This interaction, though weaker than covalent bonds, plays a crucial role in stabilizing supramolecular frameworks. nih.gov The naphthalene (B1677914) core of this compound is an aromatic system that can participate in π–π stacking interactions. These stacking forces contribute to the stability of the self-assembled structures by promoting the ordered arrangement of the aromatic moieties. nih.gov The energy of these interactions is sensitive to the geometry and relative orientation of the interacting rings. nih.gov
Hydrophobic forces are a major driving force for the self-assembly of molecules in aqueous environments. nih.gov These forces arise from the tendency of nonpolar groups to minimize their contact with water molecules. In the context of this compound, the hydrophobic naphthalene core can drive the aggregation of molecules in water. This hydrophobic effect, in conjunction with π–π stacking and electrostatic interactions, is a key contributor to the formation of stable supramolecular hydrogels with partners like cationic gemini surfactants. The self-assembly of molecules can be triggered by the presence of a hydrophobic drug, leading to the formation of nanoparticles. nih.gov
Synergistic Non-Covalent Interactions: Hydrogen Bonding and Van der Waals Forces
The self-assembly processes involving this compound are primarily governed by a sophisticated synergy between hydrogen bonding and van der Waals forces. The structure of the molecule itself—a rigid naphthalene ring system made highly water-soluble by three sulfonate groups—is inherently amphiphilic. This dual nature is the foundation of its rich supramolecular behavior.
Van der Waals forces, particularly π-π stacking interactions, arise between the electron-rich aromatic naphthalene cores of adjacent molecules. These interactions encourage the molecules to arrange in an ordered, stacked fashion, minimizing unfavorable contact with the aqueous solvent. This hydrophobic effect is a principal driver for the initial aggregation of the molecules.
Advanced Characterization of Self-Assembled Structures
A suite of advanced analytical techniques is employed to investigate the formation, structure, and dynamics of self-assembled systems containing this compound. These methods provide detailed insights into the material's properties from the macroscopic to the molecular level.
Rheological Measurements for Viscoelastic Properties
Rheology is a powerful tool for characterizing the mechanical properties of materials, such as viscoelastic gels formed by this compound and cationic amphiphiles. In these studies, oscillatory rheological measurements are particularly informative. The storage modulus (G′), which represents the elastic (solid-like) component, and the loss modulus (G′′), representing the viscous (liquid-like) component, are measured as a function of frequency or stress.
For instance, in self-assembled gels of sodium 1,3,6-naphthalene trisulfonate and hexadecyltrimethylammonium bromide, rheological evaluations show significant differences in G′ and G′′ depending on the components. researchgate.net A material where G′ is greater than G′′ behaves as a gel, indicating a stable, structured network. The magnitudes of these moduli provide quantitative data on the "hardness" or "softness" of the gel, which is directly related to the strength of the underlying non-covalent interactions driving the self-assembly. researchgate.net Some of these hydrogels have also demonstrated self-healing capabilities, a property intrinsically linked to their viscoelastic nature. researchgate.net
Table 1: Representative Rheological Data for Supramolecular Gels
This table illustrates how the storage (G') and loss (G'') moduli can vary in different self-assembled systems. A higher G' indicates a more rigid, solid-like gel structure.
| System Composition | Storage Modulus (G') [Pa] | Loss Modulus (G'') [Pa] | Observation |
|---|---|---|---|
| Naphthalenetrisulphonate + Cationic Surfactant A | 150 | 15 | Forms a strong, stable viscoelastic gel. |
| Naphthalenetrisulphonate + Cationic Surfactant B | 45 | 25 | Forms a weaker, softer gel. |
| Naphthalenetrisulphonate only (in water) | < 0.1 | ~0.1 | Behaves as a low-viscosity liquid. |
Thermal Analysis via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to probe the thermal stability and phase transitions of materials. In the context of this compound assemblies, DSC can detect transitions such as melting, crystallization, or glass transitions associated with the breakdown or rearrangement of the supramolecular structure upon heating.
While specific DSC thermograms for this compound self-assemblies are not widely published, the technique is routinely applied to analogous systems. For example, DSC combined with thermogravimetric analysis (TGA) has been used to confirm the structure and thermal behavior of salts made from the related naphthalene disulfonic acid. science.gov TGA studies on complexes involving naphthalene trisulfonate show its ability to improve the thermal decomposition temperature of polymers. researchgate.net Furthermore, studies on the thermal stability of various naphthalene sulfonate isomers under geothermal conditions show that their decomposition is temperature-dependent, with the 1,3,6-NTS isomer being studied alongside others. amazonaws.com These examples demonstrate the utility of thermal analysis for quantifying the stability of materials where naphthalenesulfonates are a key component, providing data on the energy required to disrupt the non-covalent interactions holding the assembly together.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Studies (e.g., 1H NMR, ROESY NMR)
NMR spectroscopy is an indispensable tool for elucidating molecular structure and interactions in solution. For this compound, NMR provides direct evidence of binding and conformational changes during self-assembly.
¹H NMR Chemical Shift Perturbation (CSP): When this compound (NTS) binds to another molecule, such as a protein or surfactant, the local chemical environment of the protons on both molecules changes, leading to shifts in their corresponding NMR signals (chemical shifts). By monitoring these chemical shift perturbations in ¹H-¹⁵N HSQC spectra (for proteins) or simple ¹H spectra, researchers can identify the specific residues or parts of the molecules involved in the interaction. researchgate.netuniba.itnih.gov This method has been used to confirm that the naphthalene trisulfonate core binds directly within the active sites of enzymes. researchgate.netresearchgate.net
ROESY/NOESY NMR: Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) are used to detect protons that are close to each other in space (typically < 5 Å), even if they are not directly connected by chemical bonds. This is crucial for determining the three-dimensional conformation of the self-assembled structure and identifying specific intermolecular contacts, such as those between the naphthalene ring of NTS and the alkyl chain of a surfactant. In related systems, ROESY and NOESY have been used to confirm the specific configuration of molecules in solution. nih.gov
Relaxation-based NMR: Spin-lattice relaxation time (T₁) measurements in ¹³C NMR can provide insights into the mobility of different parts of the molecular assembly. In viscoelastic gels prepared with sodium 1,3,6-naphthalene trisulfonate, T₁ measurements support the differences in gel "hardness" by probing the mobility of the aromatic rings and alkyl chains, which are governed by π-π and hydrophobic interactions, respectively. researchgate.net
Table 2: Example of ¹H NMR Chemical Shift Perturbations upon Binding
This table shows hypothetical data illustrating how the chemical shift of a specific proton on a binding partner might change upon interaction with this compound (NTS), indicating a direct interaction.
| Proton on Binding Partner | Chemical Shift (δ) without NTS [ppm] | Chemical Shift (δ) with NTS [ppm] | Chemical Shift Perturbation (Δδ) [ppm] |
|---|---|---|---|
| Lysine ε-CH₂ | 3.01 | 3.15 | 0.14 |
| Alanine α-CH | 4.35 | 4.36 | 0.01 |
| Phenylalanine aromatic-CH | 7.32 | 7.50 | 0.18 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions within molecules. The naphthalene core of this compound is a chromophore, meaning it absorbs UV light at specific wavelengths.
When molecules of this compound undergo self-assembly, particularly through π-π stacking, the electronic environment of the naphthalene chromophore is altered. This change typically results in a shift in the absorption maximum (a bathochromic/red shift or hypsochromic/blue shift) and/or a change in the molar absorptivity (hyperchromism or hypochromism). Therefore, UV-Vis spectroscopy can be used as a straightforward method to monitor the onset and extent of aggregation in real-time. While detailed studies focusing solely on NTS aggregation are limited, the principle is widely applied in supramolecular chemistry to study the assembly of aromatic molecules.
Fluorescence Emission Spectroscopy for Assembly Dynamics
Fluorescence spectroscopy is an extremely sensitive technique used to study molecular environments. While this compound itself is not strongly fluorescent, its assemblies can be studied using extrinsic fluorescent probes. A classic example of a structurally similar probe is 8-Anilino-1-naphthalenesulfonic acid (ANS). researchgate.net
ANS exhibits weak fluorescence in polar environments like water, but its fluorescence quantum yield increases dramatically when it binds to hydrophobic regions, such as the core of a micelle or a hydrophobic pocket in a protein. This phenomenon is accompanied by a characteristic blue shift in the emission maximum. By introducing a probe like ANS into a system containing this compound, one can monitor the formation of hydrophobic domains during the self-assembly process. The increase in fluorescence intensity and the blue shift would provide direct evidence for the creation of nonpolar microenvironments, giving insight into the dynamics and structure of the assembly. This technique is invaluable for determining critical aggregation concentrations and probing the polarity of the interior of the supramolecular structures.
Electron Microscopy Techniques (Cryogenic Scanning Electron Microscopy, Transmission Electron Microscopy) for Morphological Analysis
Electron microscopy serves as a pivotal tool for the direct visualization of the morphology of self-assembled structures at the nanoscale. Methodologies such as Cryogenic Scanning Electron Microscopy (Cryo-SEM) and Transmission Electron Microscopy (TEM) are instrumental in analyzing the size, shape, and organization of molecular aggregates.
Transmission Electron Microscopy (TEM) offers higher resolution imaging, providing detailed two-dimensional projections of the sample. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interaction of the electrons with the sample forms an image. For the analysis of self-assembled structures, samples are often prepared by negative staining or by cryogenic fixation (Cryo-TEM). Cryo-TEM is especially powerful for observing the morphology of aggregates in their solution state, mitigating artifacts that can be introduced by drying or staining. nih.gov Although direct TEM images of this compound aggregates are not found in the reviewed literature, the technique is widely applied to similar self-assembling systems, such as peptide amphiphiles and block copolymers, to visualize the formation of nanofibers, nanoribbons, vesicles, and other complex morphologies.
X-ray Diffraction (XRD) for Structural Elucidation
In the context of supramolecular chemistry, single-crystal XRD provides definitive proof of the structure of a self-assembled complex. For powdered samples, which may be more representative of bulk material, Powder X-ray Diffraction (PXRD) is employed. PXRD patterns can identify crystalline phases, determine the degree of crystallinity, and in some cases, solve the crystal structure.
While specific XRD structural data for this compound is not detailed in the available research, the technique is fundamental in characterizing related compounds. For instance, XRD has been used to determine the crystal structure of various salts, confirming their composition and the arrangement of ions in the crystal lattice. The analysis of different salt samples by XRD reveals the presence of specific mineral phases and their crystal structures. Although no specific crystal structure data for this compound was retrieved, a search in crystallographic databases would be the standard procedure to find such information if it has been determined and deposited.
Computational Modeling and Theoretical Insights into Molecular Assembly
Computational modeling provides invaluable insights into the fundamental principles governing molecular self-assembly, complementing experimental techniques by offering a molecular-level understanding of the forces and mechanisms at play.
Prediction of Binding Modes and Complex Formation Constants
Theoretical methods can be employed to predict how molecules interact and bind with one another. Quantum chemical calculations, for example, can be used to determine the geometry and energy of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are often crucial in self-assembly. By calculating the interaction energies for different possible arrangements of molecules, the most stable binding modes can be identified.
Furthermore, computational approaches can be used to estimate the binding constants of complex formation. While direct and specific computational studies on the binding modes and complex formation constants for this compound were not found in the search results, general methodologies exist for such predictions. For instance, phenomenological theories based on pairwise interactions and changes in solvent-accessible surface area have been used to predict the binding constants for cyclodextrin (B1172386) complexes with a reasonable degree of accuracy. nih.gov Similar approaches, combining quantum mechanics and molecular mechanics (QM/MM) or employing advanced molecular dynamics simulations with free energy calculations, could be applied to study complex formation involving this compound.
Elucidation of Self-Assembly Models and Mechanisms
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic process of self-assembly. By simulating the movement of every atom in a system over time, MD can reveal the pathways and mechanisms through which molecules aggregate to form larger, ordered structures. These simulations can help to understand how factors like solvent, temperature, and concentration influence the final morphology of the self-assembled material.
Coarse-grained (CG) MD simulations, which group atoms into larger beads, allow for the study of larger systems and longer timescales, making it possible to observe the spontaneous formation of complex structures like micelles and vesicles. nih.govfrontiersin.org For example, MD simulations have been used to study the penetration and accumulation of naphthalene molecules within surfactant micelles, revealing how they are distributed within the aggregate. researchgate.net Although specific MD simulations elucidating the self-assembly of this compound are not described in the available literature, these computational techniques are highly applicable. Such simulations could provide a detailed model of how the interplay between hydrophobic interactions of the naphthalene core and electrostatic interactions of the sulfonate groups drives the self-assembly process in aqueous solution.
Interfacial Phenomena and Dispersion Science Applications of Trisodium Naphthalenetrisulphonate
Fundamental Mechanisms of Dispersancy and Stabilization
The primary function of a dispersant is to prevent the aggregation or flocculation of fine particles suspended in a liquid, thereby ensuring the stability of the dispersion. wikipedia.org This is achieved through several key mechanisms that generate repulsive forces between particles to overcome the inherent attractive van der Waals forces.
Electrostatic stabilization is a primary mechanism by which particles in a dispersion are kept separate. The core principle is that particles carrying an electrical charge of the same sign will repel each other. wikipedia.org When a charged particle is immersed in a fluid containing ions (an electrolyte), it does not exist as a simple charged sphere. Instead, it attracts ions of the opposite charge (counter-ions) and repels ions of the same charge (co-ions) from the surrounding liquid. researchgate.net This arrangement of charge at the interface is known as the electrical double layer (EDL) . researchgate.net
The EDL is conceptualized in two main parts:
The Stern Layer: An inner layer of counter-ions that are strongly bound to the particle's surface. google.com
The Diffuse Layer: An outer layer where there is a higher concentration of counter-ions than co-ions, but these ions are more loosely associated and their concentration gradually equalizes with the bulk solution further from the particle. researchgate.netgoogle.com
Trisodium (B8492382) naphthalenetrisulphonate is a powerful electrostatic stabilizer. As an anionic surfactant, it dissociates in water, releasing a naphthalenetrisulphonate anion and three sodium cations. The naphthalenetrisulphonate anion readily adsorbs onto the surface of suspended particles. This adsorption imparts a significant negative charge to the particles due to the presence of the three sulphonate (-SO₃⁻) groups. mdpi.com The resulting high surface charge creates a strong electrical double layer, leading to powerful repulsive forces between adjacent particles, thus preventing flocculation and stabilizing the dispersion. researchgate.netnih.gov
Steric stabilization operates on a different principle. It involves the adsorption of large molecules, typically polymers, onto the surface of particles. These adsorbed layers form a physical, non-ionic barrier. When two particles approach each other, these polymer layers begin to overlap and compress. This interpenetration is energetically unfavorable for two main reasons:
Entropic Contribution: The confinement of the polymer chains into a smaller volume reduces their conformational freedom, leading to a decrease in entropy and a corresponding repulsive force.
Enthalpic Contribution (Osmotic Effect): The concentration of polymer segments in the overlap region increases, creating a localized high osmotic pressure. To alleviate this, solvent flows into the overlap region, forcing the particles apart.
While Trisodium naphthalenetrisulphonate is a relatively small molecule and not a long-chain polymer, its adsorbed layer provides a minimal physical barrier. However, its primary stabilizing action is not steric. This mechanism is far more pronounced for related polymeric dispersants, such as naphthalene (B1677914) sulphonate formaldehyde (B43269) condensates, where the polymer backbone provides a substantial steric barrier. mdpi.com
Electrosteric stabilization combines the features of both electrostatic and steric mechanisms to create a highly effective and robust stabilization system. This is typically achieved using polyelectrolytes—polymers that have ionizable functional groups. These molecules provide the steric repulsion from their polymer backbone and, simultaneously, the electrostatic repulsion from their charged groups when in a suitable solvent. mdpi.com
This dual-action approach offers significant advantages. The electrostatic component can be very strong, while the steric component provides stability even in systems with high salt concentrations, which can compress the electrical double layer and weaken purely electrostatic stabilization.
Naphthalene sulphonate-based dispersants, particularly the polymeric condensates, are prime examples of electrosteric stabilizers. The naphthalene sulphonate units provide the strong negative charge for electrostatic repulsion, while the polymer chain provides the steric hindrance. mdpi.comnih.gov This synergy results in excellent dispersion stability across a wide range of conditions.
Table 1: Comparison of Stabilization Mechanisms
| Stabilization Mechanism | Primary Principle | Role of this compound |
| Electrostatic | Mutual repulsion between particles with like charges, mediated by an electrical double layer. | Primary mechanism . The three sulphonate groups impart a strong negative charge to particles. |
| Steric | A physical barrier formed by adsorbed large molecules prevents particles from approaching each other. | Minor contribution . The molecule itself provides a minimal physical layer, but it is not a long-chain polymer. |
| Electrosteric | A synergistic combination of electrostatic and steric forces, typically from adsorbed polyelectrolytes. | Functions as the charged component in this synergistic mechanism. Polymeric versions (condensates) are classic electrosteric stabilizers. |
The process of creating a stable dispersion from a dry powder involves three critical steps:
Wetting: The initial stage where the liquid medium displaces air from the surface of the pigment or particle agglomerates. Surfactants are crucial here as they lower the surface tension of the liquid, allowing it to spread over and penetrate the powder more effectively.
Deagglomeration: Mechanical energy (e.g., high-shear mixing or milling) is applied to break down the wetted agglomerates into smaller, primary particles.
Stabilization: Dispersants like this compound are adsorbed onto the newly created surfaces of the primary particles to prevent them from re-agglomerating.
This compound, being a surfactant, facilitates the initial wetting stage. Its main and most critical role, however, is in the third stage: stabilization. By adsorbing onto the particles post-deagglomeration, it provides the strong electrostatic repulsive forces necessary to maintain a fine, stable, and uniform dispersion.
Adsorption Behavior and Surface Interaction Dynamics
The function of any dispersant is predicated on its ability to adsorb onto the solid-liquid interface. The specific interactions between the dispersant molecule and the particle surface determine the strength and nature of the adsorption, which in turn dictates the stability of the dispersion.
The molecular structure of this compound is key to its adsorption and function. It consists of two main components: a naphthalene ring system and three sodium sulphonate groups.
Naphthalene Group: This is the hydrophobic "anchor" of the molecule. The aromatic naphthalene ring can interact with a variety of particle surfaces through mechanisms like hydrophobic bonding or π-π interactions, especially on organic pigments or non-polar surface sites. This affinity allows the molecule to effectively attach itself to the particle.
Sulphonate Groups (-SO₃⁻Na⁺): These are the hydrophilic and electrostatically active parts of the molecule. mdpi.com Once the naphthalene group anchors the molecule to the surface, the three sulphonate groups are oriented towards the aqueous phase. In water, these groups are fully dissociated, creating a high-density layer of negative charge on the particle's surface. It is this charge adsorption that establishes the powerful electrostatic repulsion central to the compound's dispersing action. The presence of three sulphonate groups, as opposed to one or two, significantly enhances the charge density and, therefore, the stabilizing effect.
Table 2: Functional Groups of this compound and Their Roles
| Functional Group | Chemical Formula | Role in Dispersion | Interaction Mechanism |
| Naphthalene Ring System | C₁₀H₅ (core) | Surface Anchor : Adsorbs onto the particle surface. | Hydrophobic interactions, π-π stacking. |
| Sulphonate Groups | -SO₃⁻ | Charge Generation : Imparts a strong negative charge to the particle for electrostatic repulsion. | Dissociation in water; electrostatic interaction. mdpi.com |
Pigment Affinic Group Interactions and Surface Adhesion
The efficacy of this compound as a dispersing agent is fundamentally rooted in the interactions between its molecular structure and the surface of pigment particles. The molecule consists of a naphthalene core, which provides a hydrophobic anchor, and three sulfonate groups, which are hydrophilic and carry a negative charge in aqueous media. This amphiphilic nature drives its adsorption onto pigment surfaces.
The primary interaction mechanism involves the hydrophobic naphthalene portion of the molecule adsorbing onto the often non-polar surfaces of organic pigments or the non-polar regions of inorganic pigment surfaces. This is driven by a combination of van der Waals forces and π-π stacking interactions between the aromatic naphthalene rings and aromatic structures that may be present on the pigment surface.
Simultaneously, the highly polar and negatively charged sulfonate groups orient themselves towards the aqueous phase. This orientation is crucial for establishing a strong adhesive bond with polar sites on inorganic pigment surfaces, such as metal oxides. The sulfonate groups can interact with positively charged sites on the pigment surface through electrostatic attraction, forming a stable adsorbed layer.
The presence of three sulfonate groups on the naphthalene ring enhances its water solubility and provides multiple points of interaction with the aqueous phase, contributing to a robust and stable dispersion. The strength of this adhesion is influenced by factors such as the specific chemistry of the pigment surface, the pH of the dispersion, and the presence of other ionic species.
Formation of Surface Adsorption Films and Their Stability
The adsorption of this compound onto pigment particles leads to the formation of a distinct surface adsorption film. This film is critical for preventing the aggregation and flocculation of pigment particles, which would otherwise lead to instability in the dispersion.
The formation of this film can be conceptualized as the creation of a steric and electrostatic barrier around each pigment particle. The adsorbed layer of this compound molecules increases the effective size of the particles, leading to steric hindrance that physically prevents particles from approaching each other too closely.
Furthermore, the negatively charged sulfonate groups projecting into the aqueous medium create a net negative surface charge on the pigment particles. This results in electrostatic repulsion between adjacent particles, further contributing to the stability of the dispersion. The magnitude of this repulsion is dependent on the surface density of the adsorbed molecules and the ionic strength of the surrounding medium.
The stability of these adsorption films is a key determinant of the long-term performance of the pigment dispersion. A stable film resists desorption and maintains its integrity under various conditions, such as changes in temperature, shear forces during processing, and aging. The multiple attachment points afforded by the trisulfonated structure contribute to a more stable and resilient adsorbed layer compared to dispersants with a single functional group.
Impact on Rheological Properties of Suspensions and Colloids
The adsorption of this compound onto pigment surfaces has a profound impact on the rheological properties of the resulting suspensions and colloids. By preventing particle aggregation, it directly influences the viscosity and flow behavior of the dispersion.
In the absence of an effective dispersant, pigment particles tend to form agglomerates, leading to a significant increase in the viscosity of the suspension. This can result in undesirable flow characteristics, such as shear thickening (dilatancy) or high yield stress, making the dispersion difficult to process and apply.
The introduction of this compound leads to a significant reduction in viscosity at a given pigment concentration. This is because the well-dispersed, individual particles offer less resistance to flow compared to large, irregularly shaped agglomerates. The resulting dispersions often exhibit Newtonian or near-Newtonian behavior at low shear rates, which is desirable for many applications.
The effectiveness of this compound as a rheology modifier is dependent on its concentration. An optimal concentration exists where the pigment surfaces are adequately covered, leading to maximum dispersion stability and the lowest viscosity. Exceeding this optimal concentration may not provide additional benefits and could potentially lead to depletion flocculation in some systems.
| Property | Effect of this compound |
| Viscosity | Significant reduction |
| Flow Behavior | Promotes Newtonian behavior |
| Yield Stress | Reduction or elimination |
| Dispersion Stability | Increased |
Advanced Characterization Techniques for Dispersion Stability
To quantitatively assess the effectiveness of this compound as a dispersant and to understand the stability of the resulting pigment dispersions, advanced characterization techniques are employed.
Analytical Centrifugation for Particle Dispersion Assessment
Analytical centrifugation is a powerful technique for evaluating the stability of colloidal dispersions by subjecting them to a centrifugal force, which accelerates sedimentation or creaming. By monitoring the movement of particles over time, it is possible to obtain quantitative data on the particle size distribution and the degree of agglomeration.
In a dispersion stabilized with this compound, analytical centrifugation can be used to:
Determine the sedimentation velocity of the pigment particles. A slower sedimentation rate is indicative of smaller, well-dispersed particles.
Measure the particle size distribution. A narrow particle size distribution suggests a stable and uniform dispersion, while a broad or multimodal distribution may indicate the presence of agglomerates.
Assess the long-term stability of the dispersion. By accelerating the aging process, analytical centrifugation can predict the shelf-life and stability of the pigment dispersion under normal storage conditions.
The data obtained from analytical centrifugation can be used to optimize the concentration of this compound and other formulation components to achieve the desired level of dispersion stability.
| Parameter | Measurement | Implication |
| Sedimentation Rate | Low | Good dispersion stability |
| Particle Size Distribution | Narrow | Uniformly dispersed particles |
| Change over Time | Minimal | High long-term stability |
Microscopy Analyses in Dispersed Systems Research
Microscopy techniques provide direct visualization of the pigment particles within the dispersion, offering valuable insights into the state of dispersion and the effectiveness of the dispersant.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are commonly used to examine the morphology, size, and shape of the pigment particles. By comparing images of dispersions with and without this compound, the reduction in agglomeration and the presence of well-separated particles can be clearly observed. High-resolution TEM can sometimes provide evidence of the adsorbed dispersant layer on the particle surface.
Confocal Laser Scanning Microscopy (CLSM) can be employed to study the three-dimensional structure of the dispersion and to visualize the distribution of fluorescently-labeled dispersant molecules on the pigment surfaces. This can provide direct evidence of the formation and uniformity of the adsorption film.
These microscopy techniques, in conjunction with other characterization methods, provide a comprehensive understanding of the role of this compound in creating stable and well-dispersed pigment systems.
Role of Trisodium Naphthalenetrisulphonate in Polymer Chemistry and Advanced Materials Research
Polymer Modification and Grafting Mechanisms
Surface Cationization of Polymeric Substrates via Graft Polymerization
Integration and Interaction with Polymer Coatings
The integration of additives into polymer coatings is crucial for enhancing their performance characteristics, such as adhesion, conductivity, and stability. Trisodium (B8492382) naphthalenetrisulphonate can be incorporated into polymer coatings to modify their surface energy and hydrophilicity. The polar sulfonate groups can orient towards the surface, increasing its affinity for water and other polar molecules. This can be particularly useful in applications requiring anti-fogging or anti-fouling properties. Furthermore, the bulky and rigid naphthalene (B1677914) core can influence the morphology and mechanical properties of the coating. The interaction between the trisodium naphthalenetrisulphonate and the polymer matrix would primarily be non-covalent, involving ion-dipole and van der Waals forces.
Function as Anionic Dopants in Conducting Polymer Synthesis
One of the most well-documented applications of this compound is its role as an anionic dopant in the synthesis of conducting polymers, particularly polypyrrole (PPy). sigmaaldrich.com
Mechanism in Polypyrrole Polymerization and Property Modulation
During the oxidative polymerization of pyrrole, an anionic dopant is required to neutralize the positive charge that develops on the growing polymer backbone. This compound serves this purpose effectively. The polymerization is typically initiated by an oxidizing agent, such as iron(III) chloride (FeCl₃). As the pyrrole monomers oxidize and link together, they form polycationic chains. The naphthalenetrisulphonate anions (C₁₀H₅(SO₃)₃³⁻) from the dissolved trisodium salt are incorporated into the polymer matrix to maintain charge neutrality.
The structure of the dopant anion plays a crucial role in determining the properties of the resulting conducting polymer. The large size and multiple charges of the naphthalenetrisulphonate anion can influence the morphology and chain packing of the polypyrrole. This, in turn, affects the material's electrical conductivity, thermal stability, and processability. The presence of multiple sulfonate groups can enhance the interchain charge transport, leading to higher conductivity. Research on similar dopants, such as sodium naphthalene-2,6-disulfonate, has shown that the charge-to-mass ratio of the dopant can influence the deposition potential, deposition rate, and morphology of the resulting polypyrrole. bohrium.com
Table 1: Influence of Anionic Dopant Structure on Polypyrrole Properties (Hypothetical Data Based on Related Compounds)
| Dopant | Molecular Weight ( g/mol ) | Number of Sulfonate Groups | Resulting Polypyrrole Conductivity (S/cm) | Resulting Polypyrrole Morphology |
| Chloride (Cl⁻) | 35.45 | 1 | Low | Globular |
| Naphthalene-2,6-disulfonate | 332.28 | 2 | Moderate | More ordered |
| Naphthalenetrisulphonate | 434.31 (anhydrous) | 3 | Potentially High | Potentially highly ordered |
This table presents hypothetical data to illustrate the expected trend based on the known effects of similar anionic dopants.
Enhancement of Electrochemical Processes and Material Performance
The electrochemical properties of materials can be significantly influenced by the presence of specific ions and molecules. While direct evidence is limited, the chemical structure of this compound suggests potential applications in electrocatalysis.
Investigations into Hydrogen Evolution Reaction Enhancement
The hydrogen evolution reaction (HER) is a critical process in water electrolysis for hydrogen production. The efficiency of HER is highly dependent on the catalyst used. While there is no direct research demonstrating the use of this compound as a primary catalyst for HER, its role as a modifying agent or an electrolyte additive warrants investigation.
The aromatic nature of the naphthalene core and the presence of sulfonate groups could allow the molecule to adsorb onto the surface of an electrode or catalyst. This adsorption could modify the electronic structure of the catalyst's active sites or influence the local concentration of protons (H⁺), thereby potentially affecting the kinetics of the HER. For instance, the sulfonate groups could help to concentrate protons near the electrode surface, which could facilitate their reduction to hydrogen gas. Further research is needed to explore and validate these potential effects.
Design and Fabrication of Multifunctional Materials5.4.1. Supramolecular Hydrogels as Versatile Material Platforms5.4.2. Engineering Advanced Materials with Tailored Surface Properties
Further research in the fields of polymer chemistry and materials science may, in the future, explore the potential applications of this compound in these advanced areas. However, at present, there is no established body of work to support the creation of the requested article.
Molecular Recognition and Host Guest Interactions Involving Naphthalenetrisulphonate Anions
Interactions with Macrocyclic Host Molecules (e.g., Cyclodextrins)
Macrocyclic molecules, such as cyclodextrins, are renowned for their ability to encapsulate guest molecules within their hydrophobic cavities, leading to the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior, making them excellent hosts for a variety of guest molecules in aqueous solutions.
The interaction between naphthalenesulfonate derivatives and cyclodextrins has been a subject of significant research. The hydrophobic naphthalene (B1677914) moiety of trisodium (B8492382) naphthalenetrisulphonate can be included within the cyclodextrin (B1172386) cavity, while the hydrophilic sulfonate groups can interact with the hydroxyl groups on the rim of the cyclodextrin. The size of the cyclodextrin cavity plays a crucial role in the stability of the resulting complex. For instance, β-cyclodextrin, with its intermediate cavity size, often shows strong binding with naphthalene derivatives.
Research has shown that modified β-cyclextrins, such as those bearing steroid groups, can exhibit different binding modes with naphthalenesulfonate derivatives, including competitive inclusion and induced-fit inclusion. These modifications can lead to enhanced molecular recognition and selectivity compared to the parent β-cyclodextrin.
Anionic Recognition Mechanisms and Selectivity
Anionic recognition is a specialized area of molecular recognition that focuses on the selective binding of anions. The trisodium naphthalenetrisulphonate anion, with its three sulfonate groups, is a challenging target for selective recognition due to its high charge density and solvation energy in aqueous media.
The primary driving forces for the recognition of naphthalenetrisulphonate anions by macrocyclic hosts are a combination of hydrophobic interactions, where the naphthalene core is encapsulated, and electrostatic interactions between the anionic sulfonate groups and any positively charged or polar groups on the host molecule. The geometry and rigidity of both the host and guest are critical for achieving high selectivity. A host molecule with a pre-organized binding site that is complementary in size and shape to the naphthalenetrisulphonate anion will exhibit higher binding affinity and selectivity.
The number and position of the sulfonate groups on the naphthalene ring have a profound impact on the binding affinity of naphthalenetrisulphonate anions with host molecules. The presence of multiple sulfonate groups increases the water solubility of the guest molecule and also introduces strong electrostatic interactions that can either favor or hinder complex formation depending on the nature of the host.
A systematic study on the thermodynamics of complex formation between various naphthalenesulfonates and cyclodextrins revealed that the stability of the inclusion complexes is highly dependent on the substitution pattern of the sulfonate groups. For instance, the binding affinity of naphthalenesulfonates with β-cyclodextrin can vary significantly with the position of the sulfonate group. This is attributed to the different ways the guest molecule can orient itself within the host cavity to maximize favorable interactions and minimize steric hindrance.
Thermodynamic and Kinetic Investigations of Complex Formation
The stability of a host-guest complex is quantified by its binding constant (K), which is related to the change in Gibbs free energy (ΔG) upon complexation. Thermodynamic investigations of the complex formation between naphthalenetrisulphonate anions and macrocyclic hosts involve the determination of the enthalpy (ΔH) and entropy (ΔS) changes associated with the binding process. These parameters provide valuable insights into the nature of the forces driving the complexation.
Calorimetric titrations are a powerful technique for determining the thermodynamic parameters of complex formation. Such studies on naphthalenesulfonates, including a naphthalenetrisulfonate isomer, with cyclodextrins have shown that the complexation is often an enthalpy-driven process, suggesting the importance of van der Waals interactions and hydrogen bonding. The entropy change can be either favorable or unfavorable, depending on the release of water molecules from the host cavity and the loss of conformational freedom of the host and guest upon complexation.
Table 1: Thermodynamic Parameters for the Inclusion Complexation of Sodium 2,3,6-Naphthalenetrisulfonate with Cyclodextrins at 298.15 K
| Host Molecule | Binding Constant (K) / M⁻¹ | ΔG / kJ mol⁻¹ | ΔH / kJ mol⁻¹ | TΔS / kJ mol⁻¹ |
| α-Cyclodextrin | - | - | - | - |
| β-Cyclodextrin | 110 | -11.6 | -18.8 | -7.2 |
| γ-Cyclodextrin | 10 | -5.7 | -10.5 | -4.8 |
Data for α-Cyclodextrin was not determined due to very weak interaction.
Spectroscopic Techniques for Analyzing Binding Events
A variety of spectroscopic techniques are employed to study the binding events between naphthalenetrisulphonate anions and host molecules. These methods can provide information on the stoichiometry of the complex, the binding constant, and the structural details of the inclusion complex.
UV-Vis Spectroscopy: Changes in the absorption spectrum of the naphthalenetrisulphonate anion upon addition of a host molecule can be used to monitor the complex formation and to determine the binding constant.
Fluorescence Spectroscopy: Naphthalene derivatives are often fluorescent, and their fluorescence properties (intensity, wavelength, and lifetime) can be sensitive to the microenvironment. The encapsulation of the naphthalene moiety within a hydrophobic cavity typically leads to an enhancement of its fluorescence, which can be used to quantify the binding interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of host-guest complexes in solution. Changes in the chemical shifts of the protons of both the host and the guest upon complexation can provide detailed information about the geometry of the inclusion complex. 2D NMR techniques, such as ROESY, can reveal the spatial proximity between the protons of the host and the guest.
Isothermal Titration Calorimetry (ITC): As mentioned earlier, ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant, stoichiometry, and the enthalpy and entropy of complexation in a single experiment.
Circular Dichroism (CD) Spectroscopy: If either the host or the guest is chiral, or if the complex induces chirality, CD spectroscopy can be used to study the binding process.
These spectroscopic techniques, often used in combination, provide a comprehensive picture of the molecular recognition and host-guest interactions involving naphthalenetrisulphonate anions.
Derivatization and Functionalization of Trisodium Naphthalenetrisulphonate for Specialized Research Applications
Synthesis and Application of Fluorescent Probes and Labels (e.g., 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium (B8443419) salt, ANTS)
A prominent derivative of the naphthalenetrisulphonate family is 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt, commonly known as ANTS. harvard.edu This compound is a highly negatively charged, water-soluble fluorescent dye, or fluorophore, widely utilized as a probe and label in biological research. biotium.commedchemexpress.com Its primary application lies in the fluorescent labeling of saccharides and glycoproteins for subsequent analysis and sequencing. biotium.com The strong negative charge imparted by the three sulfonate groups is particularly advantageous, as it facilitates the high-resolution separation of labeled carbohydrate polymers using techniques like capillary electrophoresis. biotium.com Beyond carbohydrate analysis, ANTS has also been employed as a neuronal tracer and in assays to study membrane fusion and permeability, often in conjunction with a quencher molecule. biotium.comnih.gov
Reaction Chemistry for Derivatization (e.g., Reductive Amination, Schiff Base Formation)
The conversion of trisodium (B8492382) naphthalenetrisulphonate derivatives into functional probes like ANTS is achieved through established organic chemistry reactions. The key process for attaching ANTS to target molecules, such as carbohydrates, is reductive amination . biotium.comlibretexts.orgwikipedia.org This versatile and controllable method involves two main steps:
Schiff Base Formation: The primary amino group (-NH₂) on the ANTS molecule acts as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone group present on the target molecule (e.g., the reducing end of a sugar). biotium.comlibretexts.org This initial reaction forms a hemiaminal species, which then reversibly loses a water molecule to yield an unstable intermediate known as an imine, or Schiff base (a compound containing a carbon-nitrogen double bond, C=N). wikipedia.orgyoutube.com
Reduction: The newly formed imine is then reduced to a stable secondary amine linkage. biotium.com This reduction is typically accomplished using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄). biotium.commasterorganicchemistry.com Sodium cyanoborohydride is often preferred because it is selective for reducing the imine in the presence of the original carbonyl group, allowing the entire reaction to be performed in a single pot. harvard.eduwikipedia.orgmasterorganicchemistry.com The resulting stable carbon-nitrogen single bond permanently affixes the fluorescent ANTS label to the target molecule. biotium.com
This two-part reaction is highly effective for creating stable bioconjugates for further analysis. libretexts.orgwikipedia.org
Fluorescence Quantum Yield Studies of Functionalized Probes
The effectiveness of a fluorescent probe is quantified by its fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. sci-hub.se A higher quantum yield indicates a brighter, more efficient fluorophore. Research has shown that the quantum yield of naphthalenesulfonic acid derivatives, including ANTS and its analogues like 8-anilino-1-naphthalenesulfonic acid (ANS), is highly sensitive to the molecular environment. nih.govnih.gov
For instance, studies on ANS isomers show that they are weakly fluorescent in water but exhibit a significantly enhanced quantum yield in less polar solvents or when bound to the hydrophobic pockets of proteins. nih.govacs.org This property makes them excellent probes for studying protein conformation. The quantum yield of naphthalimide derivatives, which share the core naphthalene (B1677914) structure, has also been shown to be heavily influenced by the nature of chemical substituents on the naphthalene ring. researchgate.net For ANTS specifically, its utility is enhanced by a large Stokes shift (the difference between the maximum excitation and emission wavelengths) in water, which helps to separate its fluorescent signal from the natural autofluorescence of biological samples. nih.gov
| Derivative Family | Typical Observation | Implication for Research |
| Anilino-naphthalene sulfonic acids (ANS) | Quantum yield increases significantly in non-polar environments (e.g., protein pockets). nih.gov | Useful as sensitive probes for detecting hydrophobic sites and studying protein folding/conformation. |
| Naphthalimide Derivatives | Quantum yield is highly dependent on the specific chemical groups attached to the ring structure. researchgate.net | Allows for the rational design of probes with tailored brightness and environmental sensitivity. |
| ANTS (8-Aminonaphthalene-1,3,6-trisulfonic acid) | Possesses a large Stokes shift in aqueous solutions. nih.gov | Reduces background interference from biological sample autofluorescence, improving signal clarity. |
Role as Key Dye Intermediates in Organic Synthesis and Pigment Chemistry
Naphthalenetrisulphonic acids and their derivatives are crucial building blocks, known as dye intermediates, in the synthesis of a wide range of organic dyes and pigments. ontosight.aichemicalbull.com Their chemical structure allows them to be incorporated into larger dye molecules, influencing final properties such as color, solubility, and stability. They are particularly important in the production of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) linking aromatic rings. researchgate.net
Stabilization Mechanisms of Diazonium Compounds
The synthesis of azo dyes typically involves a chemical intermediate called a diazonium salt. researchgate.net These salts are formed by treating an aromatic amine with a source of nitrous acid. While highly useful for synthesis, many diazonium salts are notoriously unstable and can even be explosive, posing significant challenges for industrial-scale production. whiterose.ac.uk
Naphthalenesulfonic acids, such as 1,5-naphthalenedisulfonic acid, can act as effective stabilizers for these reactive intermediates. researchgate.net They are used during the diazotization reaction, where they serve a dual purpose: they provide the acidic environment needed for the reaction to proceed and they form a more stable salt with the resulting diazonium cation. researchgate.net This stabilization allows the otherwise transient diazonium salts to be isolated as stable solid compounds, which can then be safely stored and used in subsequent coupling reactions to form the final azo dye. researchgate.netgoogle.com The enhanced stability is critical for ensuring safer, more reliable, and efficient manufacturing of these colorants. whiterose.ac.uk
Dispersion of Byproducts in Complex Dyeing Processes
In the application of dyes, particularly disperse dyes used for synthetic fibers like polyester, achieving a uniform and defect-free coloration is paramount. google.com Disperse dyes are often formulated with oils and other additives, which can be difficult to disperse evenly in the aqueous dye bath, leading to problems like color spots and oil slicks. google.com
Derivatives such as methyl naphthalene sulfonic acid sodium are used as powerful dispersing agents to mitigate these issues. google.com These compounds help to break down dye particles and oily byproducts into a fine, stable suspension within the dye bath. Their surfactant-like properties improve the emulsification of oils and prevent the agglomeration of dye particles, ensuring that the dye is applied evenly to the fabric. google.com This results in higher quality dyeing with fewer defects and reduces issues related to the build-up of undesirable byproducts. google.com
Comparative Research on Isomers and Analogues of Naphthalenetrisulphonates
Research into isomers and analogues of naphthalenetrisulphonates provides valuable insights into structure-property relationships. By comparing molecules with the same chemical formula but different arrangements of atoms (isomers), or molecules with similar but not identical structures (analogues), scientists can understand how specific structural features influence function.
For example, comparative studies on different isomers of N-aryl-1,8-naphthalimides (analogues that share the naphthalene core) revealed that the position of a hydroxyl (-OH) substituent dramatically affects the molecule's fluorescent properties. researchgate.net A change from an ortho to a para position was found to alter the fundamental mechanism of fluorescence, leading to significant differences in quantum yield and the appearance of dual emission peaks. researchgate.net Similarly, research comparing 1,8-ANS and 2,6-ANS (positional isomers of anilinonaphthalene sulfonic acid) showed marked differences in their ability to form inclusion complexes with host molecules like cyclodextrins, which in turn affected their fluorescence enhancement. nih.gov Such comparative studies are essential for the rational design of new molecules, allowing researchers to fine-tune properties like fluorescence, binding affinity, and stability for specific applications in materials science and biotechnology. nih.govacs.org
Q & A
Q. What are the key considerations for synthesizing Trisodium naphthalenetrisulphonate with high purity?
To ensure high-purity synthesis, researchers must optimize reaction stoichiometry, control pH during neutralization (e.g., using sodium hydroxide or phosphate buffers), and employ purification techniques such as recrystallization or column chromatography. Analytical validation via titration (e.g., acid-base or complexometric titration) and spectroscopic methods (UV-Vis or FTIR) is critical to confirm purity . Standardized protocols for sodium salt preparation, such as those used for trisodium phosphate or citrate, can guide solvent selection and temperature control .
Q. How should researchers prepare and standardize aqueous solutions of this compound for environmental analysis?
Solutions should be prepared in inert solvents (e.g., methanol or acetone) to avoid hydrolysis, with concentrations calibrated using gravimetric methods or certified reference materials. Stability testing under varying temperatures and pH conditions is essential. For example, trisodium citrate solutions in nanoparticle synthesis require strict pH control (8–12) to maintain stability, a principle applicable to this compound . Documentation of storage conditions (e.g., light-resistant containers, refrigeration) is necessary to prevent degradation .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
X-ray diffraction (XRD) and single-crystal analysis are definitive for determining crystalline structure, as demonstrated in trisodium hemipentahydrate studies . Spectroscopic methods like NMR (for sodium coordination) and FTIR (for sulfonate group identification) provide molecular insights. Purity assessment can follow USP guidelines for sodium salts, including loss-on-drying tests and residual solvent analysis via gas chromatography .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize experimental parameters for this compound applications?
RSM models are effective for evaluating interactions between variables like pH, concentration, and temperature. For instance, in silver nanoparticle synthesis, trisodium citrate concentration and pH were critical factors in stabilizing particle size . Researchers should design a central composite design (CCD) or Box-Behnken matrix to identify nonlinear relationships and derive predictive equations for this compound’s efficacy in target applications (e.g., chelation or catalysis).
Q. How should researchers address contradictions in this compound’s chelation efficacy across experimental setups?
Discrepancies often arise from differences in metal ion selectivity, pH, or competing ligands. For example, trisodium phosphate failed to bind Cr(III) in acidic conditions due to precipitate instability, highlighting the need for pH-dependent binding studies . Researchers should replicate experiments under standardized conditions (e.g., ionic strength, temperature) and use speciation software (e.g., PHREEQC) to model metal-ligand interactions and identify confounding factors .
Q. What strategies mitigate interference from coexisting ions in this compound-based environmental assays?
Competitive ligand titration or masking agents (e.g., EDTA for divalent cations) can isolate target analytes. For example, triphenyltin chloride standards in environmental samples require separation via solid-phase extraction to avoid matrix effects . Coupling this compound with ion-selective electrodes or ICP-MS enhances specificity, as seen in sodium tetraphenylboron protocols for potassium detection .
Methodological Frameworks
Q. What experimental designs are suitable for assessing this compound’s stability under oxidative or photolytic stress?
Accelerated stability studies under ICH Q1A guidelines involve exposing the compound to UV light (photostability), elevated temperatures (40–60°C), and oxidizing agents (e.g., H₂O₂). Chromatographic monitoring (HPLC or LC-MS) tracks degradation products, while kinetic modeling (Arrhenius equation) predicts shelf life .
Q. How can computational modeling predict this compound’s binding affinity with metal ions?
Density functional theory (DFT) calculations or molecular docking simulations quantify interaction energies between sulfonate groups and metal ions (e.g., Cu²⁺, Pb²⁺). Validation via isothermal titration calorimetry (ITC) or EXAFS spectroscopy ensures accuracy, as applied in studies on trisodium HEDTA’s chelation mechanisms .
Data Interpretation and Reporting
Q. How should researchers reconcile discrepancies between theoretical and experimental data in this compound studies?
Systematic error analysis (e.g., instrument calibration, sample contamination checks) and statistical tests (t-tests, ANOVA) identify significant deviations. For instance, inconsistencies in trisodium citrate’s nanoparticle stabilization efficacy were resolved by adjusting flow rates and curvature parameters in microfluidic setups . Transparent reporting of raw data and outlier exclusion criteria is critical .
Q. What metrics validate this compound’s performance as a chelating agent in complex matrices?
Key metrics include binding capacity (mmol/g), selectivity coefficients, and thermodynamic stability constants (log K). Comparative studies with established chelators (e.g., EDTA, DTPA) under identical conditions, as outlined in USP reagent testing protocols, provide benchmark data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
